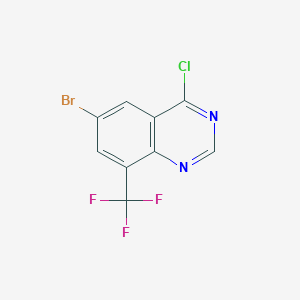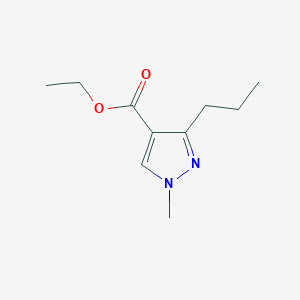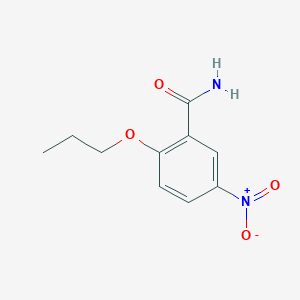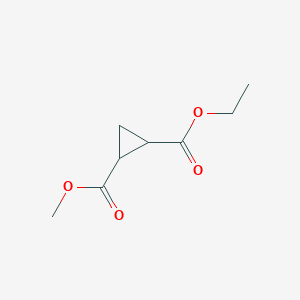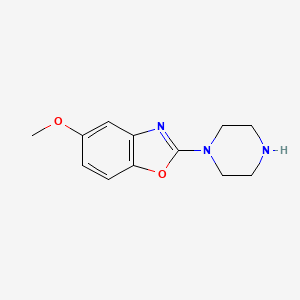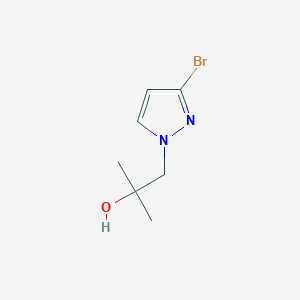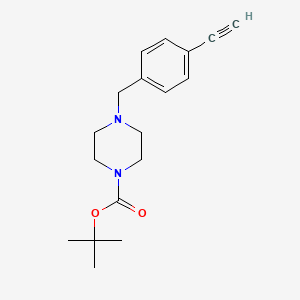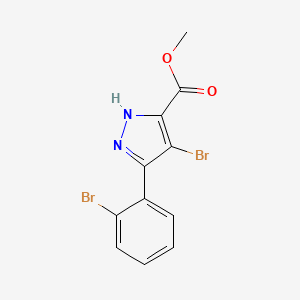
methyl 4-bromo-3-(2-bromophenyl)-1H-pyrazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-bromo-3-(2-bromophenyl)-1H-pyrazole-5-carboxylate is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of bromine atoms at the 4 and 2 positions of the phenyl ring and the pyrazole ring, respectively, and a carboxylate ester group at the 5 position of the pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-bromo-3-(2-bromophenyl)-1H-pyrazole-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Bromination: The starting material, such as a phenyl pyrazole derivative, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Esterification: The brominated intermediate is then subjected to esterification with methanol in the presence of an acid catalyst like sulfuric acid to form the carboxylate ester.
Cyclization: The final step involves cyclization to form the pyrazole ring, which can be achieved through various methods, including the use of hydrazine derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
Methyl 4-bromo-3-(2-bromophenyl)-1H-pyrazole-5-carboxylate can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds.
科学研究应用
Methyl 4-bromo-3-(2-bromophenyl)-1H-pyrazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer compounds.
Material Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Chemical Synthesis: It is a versatile intermediate in the synthesis of more complex organic molecules.
作用机制
The mechanism of action of methyl 4-bromo-3-(2-bromophenyl)-1H-pyrazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromine atoms and the carboxylate ester group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
Methyl 4-bromo-3-(2,6-difluorophenyl)-1H-pyrazole-5-carboxylate: Similar structure but with fluorine atoms instead of bromine.
Methyl 4-bromo-3-(2-chlorophenyl)-1H-pyrazole-5-carboxylate: Chlorine atoms replace bromine atoms.
Methyl 4-bromo-3-(2-methylphenyl)-1H-pyrazole-5-carboxylate: Methyl group instead of bromine.
Uniqueness
Methyl 4-bromo-3-(2-bromophenyl)-1H-pyrazole-5-carboxylate is unique due to the presence of two bromine atoms, which can significantly influence its reactivity and interactions with other molecules. The bromine atoms can participate in halogen bonding, enhancing the compound’s binding properties in biological systems and its utility in material science applications.
属性
分子式 |
C11H8Br2N2O2 |
|---|---|
分子量 |
360.00 g/mol |
IUPAC 名称 |
methyl 4-bromo-3-(2-bromophenyl)-1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C11H8Br2N2O2/c1-17-11(16)10-8(13)9(14-15-10)6-4-2-3-5-7(6)12/h2-5H,1H3,(H,14,15) |
InChI 键 |
ULBVWKNUEXLSGO-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(C(=NN1)C2=CC=CC=C2Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


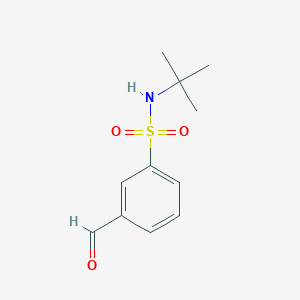
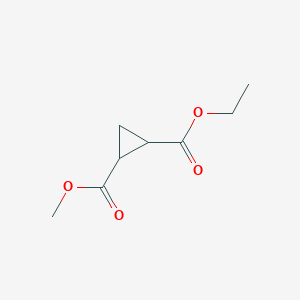
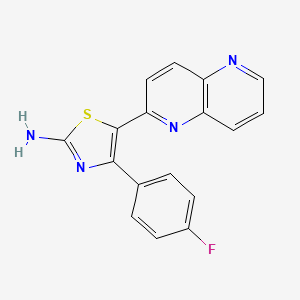
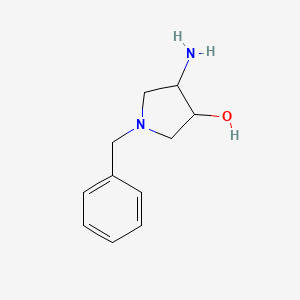

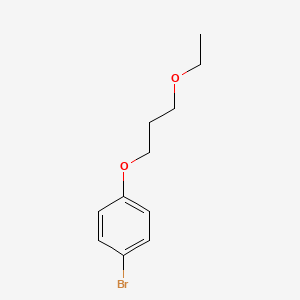
![4-[1-[[7-(3,4,5-Trimethoxyphenyl)-1,6-naphthyridin-5-yl]oxy]ethyl]pyrrolidin-2-one](/img/structure/B13981558.png)
